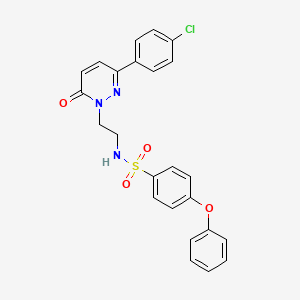

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide

Description

N-(2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide is a sulfonamide derivative featuring a pyridazinone core substituted with a 4-chlorophenyl group and an ethyl linker to a 4-phenoxybenzenesulfonamide moiety.

Properties

IUPAC Name |

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-phenoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN3O4S/c25-19-8-6-18(7-9-19)23-14-15-24(29)28(27-23)17-16-26-33(30,31)22-12-10-21(11-13-22)32-20-4-2-1-3-5-20/h1-15,26H,16-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAWGFFHPRMOSFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanism of action, therapeutic implications, and research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 421.93 g/mol. Its structure includes a pyridazinone ring, a chlorophenyl group, and a phenoxybenzenesulfonamide moiety, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 421.93 g/mol |

| CAS Number | 1219583-84-2 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The sulfonamide group is known to inhibit certain enzymes, particularly carbonic anhydrases, which play a crucial role in physiological processes such as pH regulation and ion transport. The chlorophenyl moiety may enhance binding affinity through hydrophobic interactions, while the phenoxy group contributes to the overall stability and solubility of the compound.

Biological Activity

-

Anticancer Activity :

- Studies have indicated that derivatives of pyridazinone compounds exhibit significant anticancer properties. For instance, related compounds have shown IC50 values in the nanomolar range against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells .

- The mechanism involves induction of apoptosis through DNA fragmentation and modulation of cell cycle progression.

-

Antimicrobial Activity :

- Some studies suggest that compounds with similar structures possess antimicrobial properties against various bacterial strains. The sulfonamide group is particularly effective against Gram-positive bacteria due to its interference with folate synthesis.

-

Enzyme Inhibition :

- The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in conditions such as diabetes or hypertension.

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer efficacy of related pyridazinone derivatives demonstrated that certain compounds significantly inhibited cell proliferation in vitro. The study reported IC50 values ranging from 0.001 to 1 μM, indicating potent activity compared to standard chemotherapeutics like etoposide .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial effects of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that these compounds displayed notable antibacterial activity, suggesting their potential use as therapeutic agents in treating bacterial infections.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Cytotoxicity : In vitro assays showed that the compound induces cytotoxic effects on cancer cell lines through apoptosis.

- Selectivity : Preliminary data suggest that the compound exhibits selectivity towards cancer cells over normal cells, minimizing potential side effects.

- Synergistic Effects : Combination studies with other chemotherapeutic agents have indicated enhanced efficacy when used in conjunction with traditional treatments .

Comparison with Similar Compounds

Research Implications and Limitations

- Biological Activity: Sulfonamide-pyridazinone hybrids are explored for kinase inhibition or antimicrobial activity, though the target compound’s specific applications require further study .

- Data Gaps : Critical parameters like solubility, logP, and in vitro efficacy are unavailable for the target compound, necessitating experimental validation.

Preparation Methods

Cyclocondensation Approach

The reaction of 4-chlorophenyl-substituted hydrazines with maleic anhydride or its derivatives is widely employed. For instance, 3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethylamine can be synthesized via:

- Hydrazine Formation : 4-Chlorophenylhydrazine is prepared by diazotization of 4-chloroaniline followed by reduction.

- Cyclization with Maleic Anhydride : Reacting 4-chlorophenylhydrazine with maleic anhydride in refluxing aqueous acetic acid yields 3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazine. Key parameters:

Ring Functionalization

Alternative routes modify pre-assembled pyridazinones. For example, halogenation at position 3 using N-chlorosuccinimide (NCS) in DMF introduces the 4-chlorophenyl group post-cyclization. However, this method suffers from lower regioselectivity (yield: 60–65%) compared to direct cyclocondensation.

Introduction of the Ethylamine Side Chain

The ethylamine linker at position 1 of the pyridazinone is critical for subsequent sulfonamide coupling. N-Alkylation and Mitsunobu reactions are predominant.

N-Alkylation with Bromoethylamine

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) couples 2-hydroxyethylamine to the pyridazinone nitrogen.

Sulfonamide Coupling

The final step involves reacting the ethylamine intermediate with 4-phenoxybenzenesulfonyl chloride.

Sulfonyl Chloride Preparation

4-Phenoxybenzenesulfonyl chloride is synthesized via:

Coupling Reaction

Analytical and Spectroscopic Validation

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

For bulk synthesis, the cyclocondensation route coupled with N-alkylation is preferred due to:

- Cost Efficiency : Maleic anhydride and bromoethylamine are economically viable.

- Scalability : Reactions performed in water or DMF accommodate large batches.

- Green Chemistry Metrics : Atom economy of 78% (cyclocondensation step).

Challenges and Mitigation Strategies

- Impurity Formation :

- Low Coupling Yield :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.